![molecular formula C20H13N3S B187362 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile CAS No. 78564-27-9](/img/structure/B187362.png)
2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the nicotinonitrile family and has a unique structure that makes it a promising candidate for research.
Wirkmechanismus
The mechanism of action of 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile is not fully understood. However, studies have suggested that it may act through the inhibition of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile has the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile in lab experiments is its fluorescent properties, which make it a useful tool for imaging biological systems. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, its fluorescent properties make it a promising candidate for use in imaging technologies, such as fluorescence microscopy. Further research is needed to explore its potential applications in these areas.
Synthesemethoden
The synthesis of 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile can be achieved through a multistep process. The first step involves the reaction of 2-bromo-4,6-diphenylnicotinonitrile with potassium thioacetate to form 2-(thioacetamido)-4,6-diphenylnicotinonitrile. This intermediate is then reacted with cyanomethyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile has been studied for its potential applications in various scientific fields. One area of research is its use as a fluorescent probe for imaging biological systems. It has also been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
78564-27-9 |
|---|---|
Produktname |
2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile |
Molekularformel |
C20H13N3S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-(cyanomethylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H13N3S/c21-11-12-24-20-18(14-22)17(15-7-3-1-4-8-15)13-19(23-20)16-9-5-2-6-10-16/h1-10,13H,12H2 |
InChI-Schlüssel |
KZJLZCJASKMTTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC#N)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




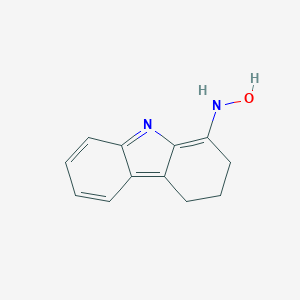
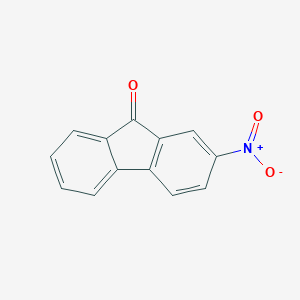
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)

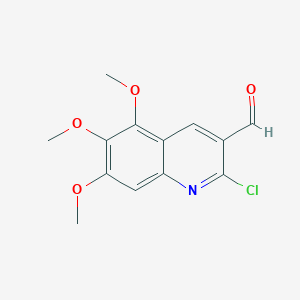




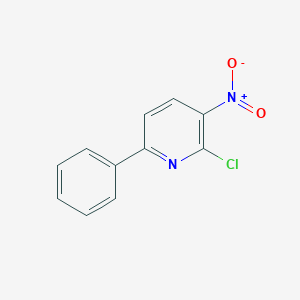
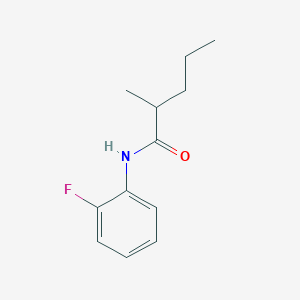

![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)